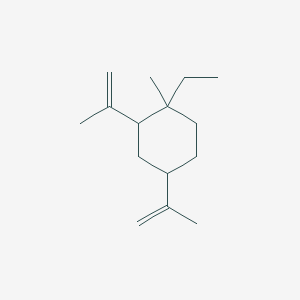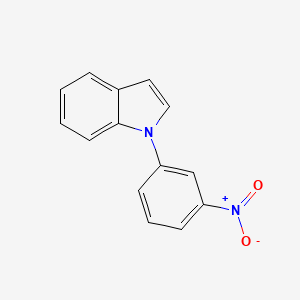
1-(3-Nitrophenyl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Nitrophenyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a nitro group attached to the phenyl ring at the third position. Indoles are known for their wide range of biological activities and are often found in natural products and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Nitrophenyl)-1H-indole can be synthesized through various methods. One common approach involves the cyclization of N-(3-nitrophenyl)hydrazones. This reaction typically requires a strong acid catalyst and elevated temperatures to facilitate the cyclization process. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of the indole ring by coupling a 3-nitrophenyl boronic acid with an appropriate indole precursor.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and availability of starting materials. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
化学反应分析
Types of Reactions: 1-(3-Nitrophenyl)-1H-indole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The indole ring can be oxidized under strong oxidative conditions, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions:
Reduction: NaBH4 or LiAlH4 in anhydrous solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Reduction: 1-(3-Aminophenyl)-1H-indole.
Oxidation: Various oxidized indole derivatives.
Substitution: Substituted indole derivatives with different functional groups.
科学研究应用
1-(3-Nitrophenyl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-(3-nitrophenyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indole ring can also participate in π-π interactions with aromatic amino acids in proteins, influencing their function.
相似化合物的比较
1-(3-Nitrophenyl)-1H-indole can be compared with other nitrophenyl-substituted indoles and related compounds:
1-(4-Nitrophenyl)-1H-indole: Similar structure but with the nitro group at the fourth position, leading to different reactivity and biological activity.
1-(2-Nitrophenyl)-1H-indole: Nitro group at the second position, affecting its electronic properties and reactivity.
3-Nitroindole: Lacks the phenyl ring, leading to different chemical and biological properties.
属性
分子式 |
C14H10N2O2 |
|---|---|
分子量 |
238.24 g/mol |
IUPAC 名称 |
1-(3-nitrophenyl)indole |
InChI |
InChI=1S/C14H10N2O2/c17-16(18)13-6-3-5-12(10-13)15-9-8-11-4-1-2-7-14(11)15/h1-10H |
InChI 键 |
VPKSVAIIPJLVJR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CN2C3=CC(=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


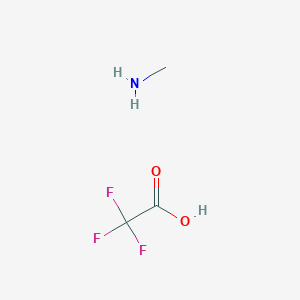
![6-(Trifluoromethyl)benzo[d]isothiazole](/img/structure/B12516863.png)
![1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(phenylmethyl)-](/img/structure/B12516867.png)
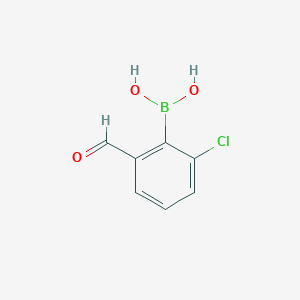
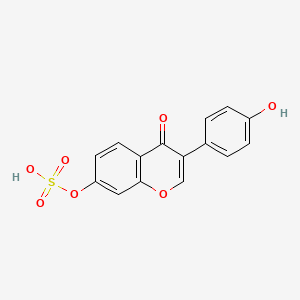
![1,1'-[Disulfanediylbis(methylene)]bis(3,4-dimethylbenzene)](/img/structure/B12516879.png)
![5-[2-(Quinolin-4-yl)ethenyl]benzene-1,3-diol](/img/structure/B12516887.png)
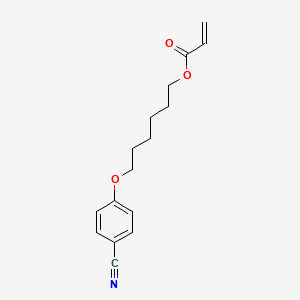
dimethylsilane](/img/structure/B12516925.png)

![N-Phenyl-7-[(prop-2-yn-1-yl)amino]heptanamide](/img/structure/B12516930.png)
![2,3,4,5,6-Pentafluorophenyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoate](/img/structure/B12516934.png)
![6-[4-(2-Aminoethyl)-2-chlorophenoxy]pyridine-3-carboxamide](/img/structure/B12516937.png)
